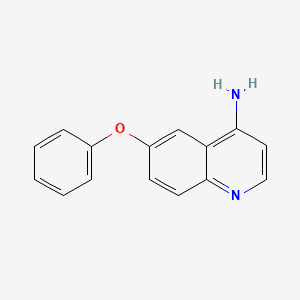
6-Phenoxyquinolin-4-amine
説明
6-Phenoxyquinolin-4-amine is a chemical compound with the molecular formula C15H12N2O . It is a powder form substance and has a molecular weight of 236.27 .
Molecular Structure Analysis
The molecular structure of 6-Phenoxyquinolin-4-amine consists of a benzene ring fused with a pyridine moiety . The InChI code for the compound is1S/C15H12N2O/c16-14-8-9-17-15-7-6-12(10-13(14)15)18-11-4-2-1-3-5-11/h1-10H,(H2,16,17) . Physical And Chemical Properties Analysis
6-Phenoxyquinolin-4-amine is a powder form substance . It has a molecular weight of 236.27 . More specific physical and chemical properties like melting point, boiling point, and density are not provided in the search results .科学的研究の応用
Anticancer Properties
- Apoptosis Induction : N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound related to 6-Phenoxyquinolin-4-amine, has been identified as a potent apoptosis inducer and efficacious anticancer agent. It exhibits significant apoptosis induction and is highly efficacious in various cancer models, including human MX-1 breast cancer (Sirisoma et al., 2009).
- Antiproliferative Activity : A series of 6,7-disubstituted-4-phenoxyquinoline derivatives have shown moderate to excellent potency in antiproliferative activity against several cancer cell lines (Qidong Tang et al., 2016).
Sensing Properties
- Metal Ion Sensing : Quinoline-based isomers, including compounds related to 6-Phenoxyquinolin-4-amine, have been used as dual fluorescence chemosensors for Al3+ and Zn2+ ions, demonstrating significant fluorescence intensity variation upon metal ion detection (Hazra et al., 2018).
Analytical Applications
- Metabolite Profiling : 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate, a derivative, is utilized for derivatizing primary and secondary amines for fractionation and quantification using liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS). This methodology aids in the identification and quantitation of a wide range of amine-containing molecules (Boughton et al., 2011).
Miscellaneous Applications
- Cell Physiology Study : Tertiary amines linked to photoremovable protecting groups have been used for photoactivation in cell physiology studies. This includes the study of bioactive molecule release through both one- and two-photon excitation (Asad et al., 2017).
- Corrosion Inhibition : Schiff’s bases derived from chloroquinolines (related to 6-Phenoxyquinolin-4-amine) have shown effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution, demonstrating their potential in industrial applications (Prabhu et al., 2008).
Safety And Hazards
特性
IUPAC Name |
6-phenoxyquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c16-14-8-9-17-15-7-6-12(10-13(14)15)18-11-4-2-1-3-5-11/h1-10H,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMINKHDYIRALSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=CN=C3C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenoxyquinolin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



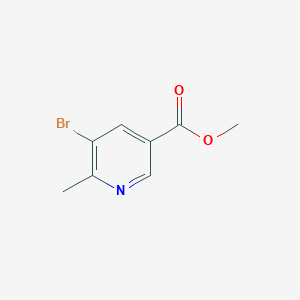
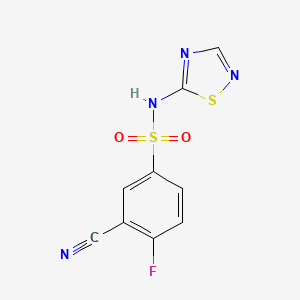
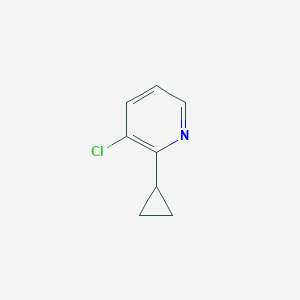
![2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1427070.png)
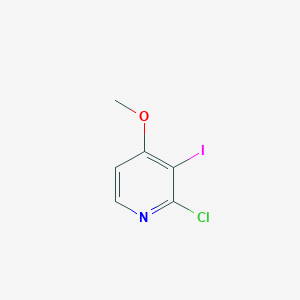
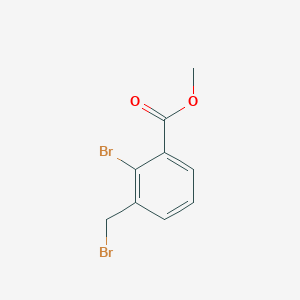
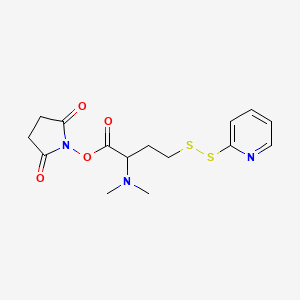
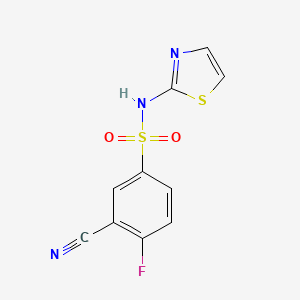
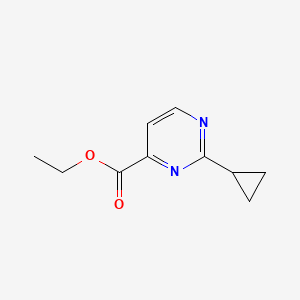
![1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B1427078.png)
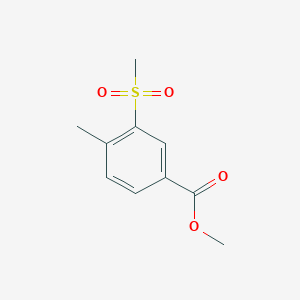
![Benzo[c][1,2]oxaborole-1,5(3H)-diol](/img/structure/B1427082.png)
![1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine](/img/structure/B1427084.png)
